Biotin-X nitrilotriacetic acid is derived from biotin, also known as vitamin B7 or vitamin H, which is essential for several enzymatic reactions in the body. It is classified as a heterocyclic compound due to its unique structure that includes a fused tetrahydrothiophene ring and a ureido group . The compound's classification as a chelating agent allows it to form stable complexes with divalent metal ions like nickel, making it invaluable in protein purification techniques.
The synthesis of biotin-X nitrilotriacetic acid typically involves the conjugation of biotin to the nitrilotriacetic acid moiety. A common method includes the use of tert-butyl esters of nitrilotriacetic acid, followed by coupling reactions with various amino acids to introduce specific spacers that enhance the binding properties of the final product .
The general synthetic route can be outlined as follows:
Biotin-X nitrilotriacetic acid has a complex molecular structure characterized by its chelating properties. The molecular formula is , with a molecular weight of approximately 715.98 g/mol .
The structural components include:
Biotin-X nitrilotriacetic acid undergoes specific chemical reactions that are critical for its function in protein detection:
These reactions are pivotal for applications such as Western blotting and surface plasmon resonance assays.
The mechanism of action for biotin-X nitrilotriacetic acid involves several key steps:
Biotin-X nitrilotriacetic acid appears as a white solid that is soluble in water. Its stability under various conditions makes it suitable for laboratory use:
Biotin-X nitrilotriacetic acid is widely utilized in various scientific fields:
This compound's versatility makes it an essential tool in molecular biology, biochemistry, and related research areas.
Biotin-X NTA (Biotin-X nitrilotriacetic acid) is a heterobifunctional reagent engineered to merge two critical functionalities: the high-affinity biotin-streptavidin interaction and the metal-chelating properties of NTA. This molecular architecture enables simultaneous binding to histidine-tagged proteins via Ni²⁺ coordination and streptavidin-conjugated detection systems. The compound features a biotin headgroup linked to an NTA moiety through a 6-aminohexanoic acid ("X") spacer, with the NTA group serving as a tridentate chelator for transition metals (typically Ni²⁺ or Co²⁺). The primary amine-reactive carboxyl group allows covalent conjugation to target molecules, forming stable amide bonds. This design leverages the small molecular weight (715.98 g/mol) of Biotin-X NTA to minimize steric interference during biomolecular interactions while maintaining the distinct binding characteristics of both functional groups [2] [4] [6].
Table 1: Core Functional Elements of Biotin-X NTA
Structural Element | Chemical Function | Target Specificity |
---|---|---|
Biotin headgroup | High-affinity streptavidin binding (Kd ∼10⁻¹⁴ M) | Streptavidin/avidin conjugates |
Nitrilotriacetic acid (NTA) | Transition metal chelation (Ni²⁺, Co²⁺) | Polyhistidine-tagged proteins |
6-Aminohexanoic acid spacer | Spatial separation (21.5 Å) | Reduces steric hindrance |
Terminal carboxyl group | Amine-reactive conjugation | Primary amines (ε-amino group of lysine) |
The 6-aminohexanoic acid spacer arm in Biotin-X NTA is a critical determinant of binding efficiency. Structural analyses reveal that the biotin-binding pocket of streptavidin resides approximately 9 Å below the protein surface, necessitating extended spacers to mitigate steric hindrance. The 21.5 Å spacer length of Biotin-X NTA positions the biotin moiety optimally for deep pocket engagement, significantly enhancing binding kinetics compared to short-spacer biotinylation reagents. This spacer length increases the association rate (kon) for streptavidin binding by 3-5 fold compared to non-spacered biotin analogs. Furthermore, the hydrophobic methylene chains within the spacer improve membrane permeability for intracellular labeling applications, while the terminal carboxyl group enables pH-dependent dissociation (at pH 4.8) of His-tagged proteins, facilitating surface regeneration in biosensor applications [1] [4] [8].
Table 2: Impact of Spacer Length on Binding Parameters
Spacer Chemistry | Total Length (Å) | Relative Binding Affinity | Applications |
---|---|---|---|
No spacer (biotin only) | 9.5 | 1.0 (reference) | Limited to exposed epitopes |
Biotin-X (6-aminohexanoic acid) | 21.5 | 3.2 | General protein labeling, intracellular probes |
PEG-based spacers | 24.0–48.0 | 3.5–4.0 | Aqueous applications requiring solubility |
LC-Biotin (aminocaproyl) | 22.4 | 3.0 | Membrane-permeable probes |
Biotin-X NTA enables oriented immobilization of His-tagged proteins on streptavidin surfaces through two complementary strategies:
Table 3: Streptavidin Immobilization Techniques Using Biotin-X NTA
Immobilization Strategy | Regeneration Efficiency | Binding Stability | Optimal Use Cases |
---|---|---|---|
Direct streptavidin-biotin | Irreversible | Kd ∼10⁻¹⁴ M | Permanent sensor surfaces |
6xHis-Streptavidin/Ni-NTA-Biotin-X | >50 cycles with EDTA | Kd ∼10⁻⁹ M (reversible) | High-throughput biosensing |
Traptavidin-Biotin-X | pH 4.0–4.8 (partial) | 10-fold lower koff vs. wild-type | Single-molecule force experiments |
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